

# niclosamide anthelmintic drug repurposing for cancer

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Niclosamide

CAS No.: 50-65-7

Cat. No.: S548510

[Get Quote](#)

## Mechanisms of Anticancer Action

**Niclosamide** exhibits **pleiotropic anti-neoplastic properties** by targeting several critical cellular processes and signaling pathways that are often dysregulated in cancers [1] [2] [3]. The table below summarizes its key mechanisms of action.

| Mechanism of Action                                              | Key Molecular Targets/Effects                                                                                                           | Biological Consequence in Cancer Cells                                                                    |
|------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| <b>Mitochondrial Uncoupling</b> [1] [3]                          | Acts as a protonophore; dissipates proton motive force ( $\Delta p$ ); increases ROS; activates AMPK; induces cytochrome c release [1]. | Energy depletion (reduced ATP), oxidative stress, initiation of intrinsic apoptotic pathway [1].          |
| <b>STAT3 Pathway Inhibition</b> [1] [2]                          | Inhibits Signal Transducer and Activator of Transcription 3 (STAT3) signaling [1].                                                      | Impedes proliferation, metastasis, and immune evasion; overcomes apoptotic resistance [1].                |
| <b>Wnt/<math>\beta</math>-Catenin Pathway Inhibition</b> [1] [2] | Promotes Frizzled1 endocytosis and LRP6 degradation; downregulates Dishevelled (Dvl2); disrupts $\beta$ -catenin/TCF complex [2].       | Inhibits transcription of proto-oncogenes (e.g., c-Myc, cyclin D1); suppresses cancer stem cells [1] [2]. |

| Mechanism of Action                          | Key Molecular Targets/Effects                                                                                             | Biological Consequence in Cancer Cells                                                     |
|----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| <b>mTORC1 Pathway Inhibition</b> [1] [4] [2] | Inhibits mTORC1 (but not mTORC2) via lysosomal dysfunction and TSC activation; does not affect PI3K/Akt upstream [1] [2]. | Induces cell cycle arrest, inhibits anabolic growth, and promotes autophagy [1] [4].       |
| <b>Multi-Pathway Targeting</b> [5] [3]       | Also reported to inhibit NF-κB, Notch signaling, and modulate PD-1/PD-L1 [5] [3].                                         | Contributes to broad anti-cancer, anti-inflammatory, and immunomodulatory effects [5] [3]. |

The following diagram illustrates how **niclosamide** simultaneously targets these multiple pathways to exert its anticancer effects.



[Click to download full resolution via product page](#)

*Niclosamide's multi-targeted mechanism of action against cancer cells.*

## Key Experimental Models & Protocols

Research on **niclosamide**'s efficacy spans various experimental models, from *in vitro* systems to *in vivo* animal studies.

## In Vitro Cell-Based Assays

- **Cell Viability and Proliferation:** Standard assays like **MTT** or **CCK-8** are used to measure growth inhibition (GI50) in various cancer cell lines (e.g., prostate, breast, colorectal) [2].
- **Mechanism-Specific Reporter Assays:**
  - **Wnt/ $\beta$ -catenin Signaling:** Cells (e.g., U2OS, HCT116) are transfected with a **TCF/LEF-driven luciferase reporter**. **Niclosamide**'s inhibition is quantified by reduced luminescence upon Wnt stimulation [2].
  - **S100A4 Promoter Activity:** A **S100A4 promoter-driven luciferase assay** in HCT116 cells identifies inhibitors of this Wnt target gene [2].
- **High-Throughput Screening (HTS):** Image-based assays monitoring **Frizzled1 endocytosis (GFP-tagged)** or **EGFP-LC3 puncta formation** (for autophagy/mTORC1) have identified **niclosamide** from drug libraries [2].
- **Protein Analysis: Western blotting** is critical for detecting changes in key proteins after **niclosamide** treatment (e.g., p-STAT3, Dvl2, LRP6,  $\beta$ -catenin, LC3, p-mTOR) [2].

## In Vivo Animal Models

- **Xenograft Models:** The most common model involves implanting human cancer cells (e.g., from prostate, breast) into **immunodeficient mice**. Tumors are allowed to establish, then mice are treated with **niclosamide** (or vehicle) orally or via injection, often in combination with other drugs (e.g., enzalutamide, docetaxel). **Tumor volume is measured regularly** to assess efficacy [6] [7].
- **Transgenic Models:** Studies on neurological applications or aging use genetically modified mice, such as **transgenic ALS models** (e.g., linked to FUS gene) or **aging mouse models** [5] [4]. Outcomes include molecular marker analysis, behavioral tests, and histology.
- **Toxicology Studies: 3-month animal toxicity studies** in rodents determine the **No Observable Adverse Effect Level (NOAEL)**, a critical parameter for clinical trial dosing [6].

## Overcoming Bioavailability Hurdles

The major obstacle for **niclosamide**'s repurposing is its **poor aqueous solubility and low systemic absorption**, leading to low bioavailability [1] [8]. The following table compares strategies to overcome this.

| Strategy                                                 | Examples                                                                    | Key Findings/Improvements                                                                                                                                                                  |
|----------------------------------------------------------|-----------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Chemical Derivatives</b> [1] [8]                      | Niclosamide<br>Ethanalamine (NEN)                                           | Water solubility: <b>~21 g/L</b> (vs. 0.0016 g/L for niclosamide); improved safety and bioavailability; maintains uncoupling activity [8] [3].                                             |
|                                                          | Niclosamide Piperazine (NPP)                                                | Water solubility: <b>~30 g/L</b> ; improved pharmacokinetics without compromising anticancer activity [8].                                                                                 |
| <b>Novel Formulations &amp; Delivery Systems</b> [1] [6] | Nanotechnology (e.g., electrospraying, supercritical fluids, nanoparticles) | Improves drug delivery, protects from degradation, enhances tumor targeting, and can increase solubility [1].                                                                              |
|                                                          | CNPharm's Patented Oral Drug                                                | Overcame low absorption/short half-life; achieved high blood concentration (NOAEL: 7,888 ng/mL) with safety; effective in triple-negative breast cancer model combined with docetaxel [6]. |
| <b>Metabolic Inhibition</b> [1]                          | Inhibition of CYP450 hydroxylation and UGT glucuronidation                  | Aims to reduce first-pass metabolism in the liver and intestine, thereby increasing systemic availability of the active drug [1].                                                          |

## Clinical Translation and Trials

**Niclosamide's** journey to the clinic is gaining significant momentum, particularly in addressing drug resistance.

- **Current Clinical Status:** As of 2024, **niclosamide** is in **Phase II-III clinical trials** for several indications, including **metastatic colorectal cancer, prostate cancer, and COVID-19** [5].
- **Focus on Drug Resistance:** A leading development is targeting **hormone-resistant prostate cancer**. A **niclosamide**-based oral metabolic anticancer drug will enter clinical trials for **prostate cancer patients resistant to hormone therapy** [6] [7].
- **Promising Preclinical Data:** In animal models of tumors resistant to enzalutamide (a hormone therapy), the combination of **niclosamide and enzalutamide reduced tumors by about 72%**, compared to only **5% with enzalutamide alone** [6] [7].

- **Trial Design:** The initial clinical trial will be a four-week study monitoring **PSA (Prostate-Specific Antigen) levels** to verify the safety and efficacy of the **niclosamide**-hormone therapy combination [6].

## Conclusion and Future Perspectives

**Niclosamide's** unique ability to target multiple core pathways in cancer cells simultaneously makes it a compelling candidate for drug repurposing, potentially overcoming the limitations of single-target therapies.

Future work should focus on several key areas to fully realize its potential. Researchers must **stratify patient populations** based on biomarkers tied to **niclosamide's** mechanisms, such as activated STAT3 or Wnt pathways, to identify likely responders [1]. Optimizing **combination therapy regimens** with existing chemotherapies, targeted therapies, and immunotherapies is crucial for synergistic effects and overcoming resistance [6]. Finally, a major translational effort is needed to advance the most promising **bioavailability-enhanced formulations** from preclinical proof-of-concept to clinical validation [1] [8] [9].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Optimizing Niclosamide for Cancer Therapy: Improving ... [mdpi.com]
2. Multi-targeted therapy of cancer by niclosamide [pmc.ncbi.nlm.nih.gov]
3. The magic bullet: Niclosamide [frontiersin.org]
4. Niclosamide extends health span and reduces frailty by ... [pubmed.ncbi.nlm.nih.gov]
5. Repurposing niclosamide for the treatment of neurological ... [pmc.ncbi.nlm.nih.gov]
6. ADM Korea Announces Niclosamide-based Metabolic ... [biospace.com]
7. First Clinical Trial of Niclosamide-Based Metabolic ... [synapse.patsnap.com]

8. Optimizing Niclosamide for Cancer Therapy: Improving ... [pmc.ncbi.nlm.nih.gov]

9. Improving Niclosamide's Effectiveness in Cancer Therapy [scholarworks.utrgv.edu]

To cite this document: Smolecule. [niclosamide anthelmintic drug repurposing for cancer]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548510#niclosamide-anthelmintic-drug-repurposing-for-cancer]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com